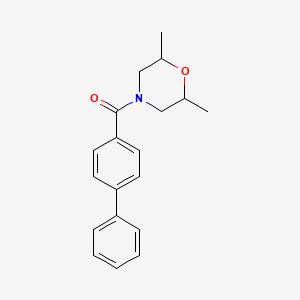
Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety attached to a morpholine ring, which is further substituted with two methyl groups at the 2 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-{[1,1’-biphenyl]-4-carbonyl}-2,6-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with 2,6-dimethylmorpholine in the presence of a palladium catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for biphenyl derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which involve the use of boronic acids and palladium catalysts.
Scientific Research Applications
4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[1,1’-biphenyl]-4-carbonyl}-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine can be compared with other biphenyl derivatives such as:
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound has a similar biphenyl structure but with a carboxylic acid group instead of a morpholine ring.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: This derivative has additional halogen substitutions, which can affect its reactivity and applications.
The uniqueness of 4-{[1,1’-biphenyl]-4-carbonyl}-2,6-dimethylmorpholine lies in its combination of the biphenyl and morpholine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H21NO2/c1-14-12-20(13-15(2)22-14)19(21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
ULXVRCZTNAIDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















